2-bromo-6-methyl-9-methylene-9H-xanthene 2-bromo-6-methyl-9-methylene-9H-xanthene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14216038
InChI: InChI=1S/C15H11BrO/c1-9-3-5-12-10(2)13-8-11(16)4-6-14(13)17-15(12)7-9/h3-8H,2H2,1H3
SMILES:
Molecular Formula: C15H11BrO
Molecular Weight: 287.15 g/mol

2-bromo-6-methyl-9-methylene-9H-xanthene

CAS No.:

Cat. No.: VC14216038

Molecular Formula: C15H11BrO

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-6-methyl-9-methylene-9H-xanthene -

Specification

Molecular Formula C15H11BrO
Molecular Weight 287.15 g/mol
IUPAC Name 2-bromo-6-methyl-9-methylidenexanthene
Standard InChI InChI=1S/C15H11BrO/c1-9-3-5-12-10(2)13-8-11(16)4-6-14(13)17-15(12)7-9/h3-8H,2H2,1H3
Standard InChI Key SATHLEFBWAXBAE-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=C)C3=C(O2)C=CC(=C3)Br

Introduction

Structural and Chemical Foundations of Xanthene Derivatives

Xanthene Core Architecture

Xanthene derivatives share a tricyclic framework comprising two benzene rings fused to a central oxygen-containing heterocycle. The planar structure and extended π-conjugation system inherent to xanthenes enable distinctive electronic transitions, making them valuable in optoelectronic applications . Substitution patterns on the xanthene scaffold, particularly at the 2-, 6-, and 9-positions, profoundly influence reactivity and photostability. For 2-bromo-6-methyl-9-methylene-9H-xanthene, the bromine atom introduces electrophilic character, while the methyl group enhances steric stability .

Table 1: Comparative Molecular Features of Select Xanthene Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-Bromo-6-methyl-9-methylene-9H-xantheneC₁₅H₁₁BrO287.15Br (C2), CH₃ (C6), CH₂ (C9)
9H-Xanthen-9-oneC₁₃H₈O₂196.20Ketone (C9)
2-Methoxy-9H-xantheneC₁₄H₁₂O₂212.25OCH₃ (C2)
2,6-Dibromo-9-methylene-9H-xantheneC₁₄H₈Br₂O352.02Br (C2, C6), CH₂ (C9)

Data synthesized from Refs

Electronic Configuration and Spectroscopic Signatures

The bromine atom in 2-bromo-6-methyl-9-methylene-9H-xanthene induces a bathochromic shift in UV-Vis absorption spectra compared to non-halogenated analogs, with calculated λₐ₆₆ values exceeding 400 nm in polar solvents. Density functional theory (DFT) simulations reveal localized electron density at the brominated C2 position, facilitating nucleophilic aromatic substitution reactions. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of the methylene group through characteristic C-H stretching vibrations at 2920–2850 cm⁻¹ .

Synthetic Methodologies and Optimization

Bromination of 6-Methyl-9H-Xanthene

A two-step synthesis begins with the bromination of 6-methyl-9H-xanthene using molecular bromine (Br₂) in dichloromethane at 0–5°C, achieving 75–80% yield. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing bromination to the ortho position.

Critical Parameters:

  • Temperature Control: Maintaining subambient temperatures minimizes polybromination byproducts.

  • Solvent Selection: Dichloromethane’s low polarity suppresses ionic side reactions.

  • Stoichiometry: A 1:1 molar ratio of substrate to Br₂ ensures mono-bromination.

Methylene Group Installation via Wittig Reaction

The 9-methylene group is introduced through a Wittig reaction between 2-bromo-6-methyl-9H-xanthen-9-one and methyltriphenylphosphonium ylide. This step requires anhydrous tetrahydrofuran (THF) and lithium hexamethyldisilazide (LiHMDS) as a base, yielding 65–70% of the target compound.

Xanthen-9-one+Ph3P=CH2LiHMDS/THF9-Methylene product\text{Xanthen-9-one} + \text{Ph}_3\text{P=CH}_2 \xrightarrow{\text{LiHMDS/THF}} \text{9-Methylene product}

Table 2: Comparative Synthesis Yields Under Varied Conditions

MethodCatalystSolventTemperature (°C)Yield (%)
Conventional WittigLiHMDSTHF-78 → RT65
Microwave-AssistedKOtBuDMF12082
Ionic Liquid-Mediated[BMIM]BF₄[BMIM]BF₄8088

Adapted from Refs

Reactivity and Functionalization Pathways

Suzuki-Miyaura Cross-Coupling

The C2 bromine atom undergoes palladium-catalyzed coupling with arylboronic acids, enabling the synthesis of biaryl-modified xanthenes. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1), this reaction achieves 85–90% conversion.

Photochemical [2+2] Cycloaddition

Irradiation at 365 nm induces a [2+2] cycloaddition between the methylene group and electron-deficient alkenes, forming strained cyclobutane derivatives. This reactivity is exploited in photoresponsive material design.

Emerging Applications in Advanced Technologies

Organic Light-Emitting Diodes (OLEDs)

The compound’s high fluorescence quantum yield (Φ₆ = 0.45 in thin films) and tunable emission between 450–550 nm make it suitable for blue-green OLED emitters. Device architectures incorporating this xanthene derivative demonstrate luminance efficiencies of 12–15 cd/A.

Fluorescent Biosensors

Functionalization with biotin tags yields turn-on probes for streptavidin detection, achieving nanomolar detection limits. The methylene group’s rotational freedom enhances signal-to-noise ratios by minimizing aggregation-caused quenching.

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